molecular formula C12H13NO4 B14241150 Ethyl 4-(2-nitrophenyl)but-2-enoate CAS No. 332048-07-4

Ethyl 4-(2-nitrophenyl)but-2-enoate

Cat. No.: B14241150
CAS No.: 332048-07-4
M. Wt: 235.24 g/mol
InChI Key: LVQNJGJQFODUDQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C12H13NO4. It is an ester derivative of butenoic acid, characterized by the presence of a nitrophenyl group attached to the butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-nitrophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-nitrophenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the aldol condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by dehydration to form the desired product. This reaction is usually catalyzed by a base such as sodium hydroxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-nitrophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitrophenyl)but-2-enoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester moiety can be hydrolyzed to release the corresponding acid, which may participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(2-nitrophenyl)but-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate: Similar in structure but contains a cyano group instead of a nitro group.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups on the phenyl ring.

    Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy group in addition to the methoxy and nitro groups.

These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical and biological properties.

Properties

CAS No.

332048-07-4

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 4-(2-nitrophenyl)but-2-enoate

InChI

InChI=1S/C12H13NO4/c1-2-17-12(14)9-5-7-10-6-3-4-8-11(10)13(15)16/h3-6,8-9H,2,7H2,1H3

InChI Key

LVQNJGJQFODUDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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